1-(5-Chloro-1-methyl-6-oxo-1,6-dihydropyridazin-4-yl)azetidine-3-carboxylic acid

Fragment-based drug discovery Lead-likeness Molecular weight optimization

1-(5-Chloro-1-methyl-6-oxo-1,6-dihydropyridazin-4-yl)azetidine-3-carboxylic acid (CAS 2091157-76-3) is a heterocyclic building block combining a 5-chloro-N-methylpyridazin-6-one core linked via a direct C–N bond to an azetidine-3-carboxylic acid moiety. With a molecular formula of C9H10ClN3O3 and a molecular weight of 243.65 g/mol, it belongs to a series of 5-chloro-1-methyl-6-oxo-1,6-dihydropyridazin-4-yl derivatives that differ principally in the appended cyclic amino acid.

Molecular Formula C9H10ClN3O3
Molecular Weight 243.65 g/mol
CAS No. 2091157-76-3
Cat. No. B1478365
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-Chloro-1-methyl-6-oxo-1,6-dihydropyridazin-4-yl)azetidine-3-carboxylic acid
CAS2091157-76-3
Molecular FormulaC9H10ClN3O3
Molecular Weight243.65 g/mol
Structural Identifiers
SMILESCN1C(=O)C(=C(C=N1)N2CC(C2)C(=O)O)Cl
InChIInChI=1S/C9H10ClN3O3/c1-12-8(14)7(10)6(2-11-12)13-3-5(4-13)9(15)16/h2,5H,3-4H2,1H3,(H,15,16)
InChIKeyJKWSEPVNHDXBHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(5-Chloro-1-methyl-6-oxo-1,6-dihydropyridazin-4-yl)azetidine-3-carboxylic acid (CAS 2091157-76-3): Procurement-Relevant Structural and Physicochemical Profile


1-(5-Chloro-1-methyl-6-oxo-1,6-dihydropyridazin-4-yl)azetidine-3-carboxylic acid (CAS 2091157-76-3) is a heterocyclic building block combining a 5-chloro-N-methylpyridazin-6-one core linked via a direct C–N bond to an azetidine-3-carboxylic acid moiety [1]. With a molecular formula of C9H10ClN3O3 and a molecular weight of 243.65 g/mol, it belongs to a series of 5-chloro-1-methyl-6-oxo-1,6-dihydropyridazin-4-yl derivatives that differ principally in the appended cyclic amino acid . The compound carries no known bioactivity annotations in ChEMBL and has not been reported in any peer-reviewed publication per ZINC20 database records, establishing it as a research-stage synthetic intermediate rather than a pharmacologically validated lead [2]. Its computed properties—XLogP3 of -0.1, pKa of 4.22±0.20 (predicted), and a topological polar surface area of 73.2 Ų—define a physicochemical profile that materially diverges from its closest in-class analogs [1].

Why 1-(5-Chloro-1-methyl-6-oxo-1,6-dihydropyridazin-4-yl)azetidine-3-carboxylic acid Cannot Be Interchanged with Piperidine, Pyrrolidine, or Pyrazole In-Class Analogs


The 5-chloro-1-methyl-6-oxo-1,6-dihydropyridazin-4-yl core is shared across multiple commercially available building blocks, but the appended cyclic amino acid moiety—azetidine in CAS 2091157-76-3, versus piperidine (CAS 1710674-50-2), pyrrolidine (CAS 1708268-33-0), or pyrazole (CAS 1707735-62-3)—dictates fundamentally different physicochemical and conformational properties that render generic substitution scientifically invalid [1][2]. The four-membered azetidine ring introduces approximately 25 kcal/mol of ring strain, compared to roughly 5 kcal/mol for pyrrolidine and negligible strain for piperidine, which governs reactivity in ring-opening derivatization cascades and imposes rigid spatial orientation of the carboxylic acid hydrogen-bonding vector [3]. Furthermore, the measured 0.4-unit XLogP3 shift between the azetidine and pyrrolidine analogs alters predicted membrane permeability by an estimated factor of ~2.5×, while the 28 g/mol molecular weight difference relative to the piperidine analog impacts compliance with fragment-based drug discovery (FBDD) physicochemical filters such as the Rule of Three [1][4]. These are not minor perturbations but categorical property differences.

Quantitative Differentiation Evidence: 1-(5-Chloro-1-methyl-6-oxo-1,6-dihydropyridazin-4-yl)azetidine-3-carboxylic acid Versus Closest Analogs


Molecular Weight and Fragment-Like Character: 10.3% Lower MW Versus Piperidine Analog Improves FBDD Compliance

The target azetidine compound has a molecular weight of 243.65 g/mol, which is 28.05 g/mol (10.3%) lower than the piperidine analog (271.70 g/mol) and 14.02 g/mol (5.4%) lower than the pyrrolidine analog (257.67 g/mol) [1][2]. Critically, the target compound's MW falls below the 250 Da threshold commonly applied in fragment-based screening libraries, whereas the piperidine analog exceeds this threshold, making the target compound categorically more suitable for FBDD campaigns where low MW is a gatekeeping criterion [3].

Fragment-based drug discovery Lead-likeness Molecular weight optimization

Lipophilicity Divergence: 0.4-Unit Lower XLogP3 Versus Pyrrolidine Analog Shifts Predicted Membrane Permeability by ~2.5-Fold

The target compound exhibits an XLogP3 of -0.1, compared to +0.3 for the pyrrolidine analog, representing a ΔXLogP3 of -0.4 units [1][2]. In medicinal chemistry, each unit of logP reduction typically corresponds to approximately a 10-fold decrease in membrane permeability; thus a 0.4-unit reduction predicts an approximately 2.5-fold lower passive membrane permeability for the target compound relative to the pyrrolidine analog [3]. The pyrazole analog (CAS 1707735-62-3) represents a structurally more distal comparator; its aromatic pyrazole ring produces a fundamentally different ionization and hydrogen-bonding profile that cannot be directly substituted without altering the intended pharmacological vector [4].

Lipophilicity ADME prediction Permeability

Ring Strain and Conformational Constraint: Azetidine (~25 kcal/mol) vs. Pyrrolidine (~5 kcal/mol) Determines Derivatization Reactivity and Binding Geometry

The four-membered azetidine ring in the target compound imposes approximately 25.4 kcal/mol of ring strain, compared to approximately 5.4 kcal/mol for pyrrolidine and negligible strain for piperidine [1][2]. This five-fold difference in ring strain energy is not merely incremental; it enables azetidine-specific ring-opening and ring-expansion chemistries that are kinetically inaccessible to the pyrrolidine and piperidine analogs under comparable conditions [1]. From a conformational perspective, the azetidine ring constrains the carboxylic acid substituent into a restricted spatial orientation (puckered, ~150–160° endocyclic bond angles), whereas the pyrrolidine and piperidine rings permit multiple low-energy conformers with broader angular distributions [3]. For procurement decisions, this means the azetidine compound offers a synthetic diversification pathway (ring expansion) that the pyrrolidine and piperidine analogs cannot replicate.

Ring strain Conformational constraint Scaffold diversification

Chloro-Substitution Regiochemistry: Position-5 Chloro Enables Distinct Cross-Coupling Reactivity Compared to Position-6 Chloro Isomer (CAS 1289387-23-0)

The target compound bears the chloro substituent at position 5 of the pyridazinone ring, whereas the structurally related 1-(6-chloro-pyridazin-3-yl)-azetidine-3-carboxylic acid (CAS 1289387-23-0) places chlorine at position 6 . In pyridazinone chemistry, the electronic environment at position 5 differs substantially from position 6 due to the adjacent N-methyl amide functionality; position 5 is conjugated to the electron-withdrawing carbonyl at position 6, while position 6 in CAS 1289387-23-0 is adjacent to a ring nitrogen, creating different reactivity profiles for palladium-catalyzed cross-coupling reactions [1]. The target compound also features an N-methyl group on the pyridazinone nitrogen, which is absent in CAS 1289387-23-0; this N-methyl substitution eliminates the acidic N–H proton present in the comparator, preventing unwanted N-deprotonation side reactions during basic coupling conditions [1].

Regioselectivity Cross-coupling Synthetic tractability

Carboxylic Acid pKa and Hydrogen-Bonding Geometry: Predicted pKa 4.22 Positions the Compound for Amide Coupling under Milder Conditions than Typical Amino Acids

The predicted pKa of the azetidine-3-carboxylic acid moiety is 4.22±0.20, which is approximately 0.5–0.8 units lower than typical aliphatic carboxylic acids (e.g., acetic acid pKa ~4.76) [1]. This enhanced acidity arises from the electron-withdrawing effect of the directly attached pyridazinone ring via the azetidine nitrogen, combined with the inductive effect of the ring strain [2]. The lower pKa enables deprotonation and subsequent amide coupling under mildly basic conditions (pH ~6–7), where carboxylic acids with pKa >4.5 may remain partially protonated and less reactive [2]. The target compound's hydrogen-bond donor count of 1 (carboxylic acid O–H) and acceptor count of 5 create a distinct hydrogen-bonding profile compared to the piperidine and pyrrolidine analogs, which share the same donor count but differ in spatial presentation of the acid group [3].

pKa Amide bond formation Bioconjugation

Evidence-Anchored Application Scenarios for 1-(5-Chloro-1-methyl-6-oxo-1,6-dihydropyridazin-4-yl)azetidine-3-carboxylic acid (CAS 2091157-76-3)


Fragment-Based Drug Discovery Library Construction Requiring Sub-250 Da Building Blocks with sp3-Rich, Constrained Scaffolds

The target compound, at 243.65 g/mol and with a fraction sp3 of 0.33, satisfies the Rule of Three criteria for fragment libraries (MW <250 Da, cLogP <3.5, H-bond donors ≤3, H-bond acceptors ≤6) [1][2]. Its azetidine ring provides a higher fraction of sp3-hybridized carbons than aromatic-only heterocycles, an increasingly valued property in fragment collections seeking to explore three-dimensional chemical space. The absence of reported bioactivity in ChEMBL (as of ZINC20) makes it a genuinely novel chemotype for screening, reducing the risk of rediscovering known pharmacophores [2]. Procurement recommendation: For fragment library managers, this compound should be prioritized over the piperidine analog (MW 271.70 g/mol) which fails the MW gate, and over purely aromatic pyrazoles which lack the conformational constraint advantage.

Scaffold Morphing via Ring Expansion: Azetidine-to-Pyrrolidine/Piperidine Diversification in Lead Optimization

The azetidine ring's approximately 25.4 kcal/mol ring strain enables controlled ring-expansion reactions to generate pyrrolidine or piperidine congeners—a scaffold morphing strategy that is unidirectional (azetidine → larger ring is chemically accessible; larger ring → azetidine is not) [3]. A medicinal chemistry team can procure the azetidine building block as a single entry point, then generate the full ring-size series (azetidine, pyrrolidine, piperidine) through sequential or parallel ring-expansion chemistry for SAR exploration. This contrasts with procuring each ring-size analog separately, which is both more expensive and precludes the synthetic efficiency of a divergent strategy. The target compound's 5-chloro substituent additionally serves as a handle for late-stage functionalization via cross-coupling after ring expansion [4].

Low-Lipophilicity CNS or Metabolic Disorder Programs Requiring Reduced Membrane Partitioning

With an XLogP3 of -0.1, the target compound is 0.4 log units more hydrophilic than its pyrrolidine analog (XLogP3 +0.3) [1][5]. In CNS drug discovery, where optimal brain penetration often correlates with a logD range of 1–3, the lower lipophilicity of the azetidine compound provides a starting point that can be increased through subsequent decoration, rather than starting from an already lipophilic scaffold that requires polarity to be engineered in—a more synthetically challenging direction. For metabolic or cardiovascular targets where high plasma protein binding driven by lipophilicity is undesirable, the target compound's negative XLogP3 value is a procurement-relevant differentiation factor [6].

DNA-Encoded Library (DEL) Synthesis Where Mild Aqueous Amide Coupling and sp3 Character Are Prioritized

DEL technology requires building blocks that can undergo efficient amide bond formation under aqueous, DNA-compatible conditions. The target compound's predicted pKa of 4.22 suggests facile deprotonation and activation for amide coupling at near-neutral pH, a practical advantage over less acidic aliphatic carboxylic acids [1]. Its single hydrogen-bond donor (the carboxylic acid OH) ensures regioselective coupling without competing nucleophilic sites, unlike amino acid building blocks that bear an additional amine. The azetidine ring's sp3 character (fraction sp3 = 0.33) directly contributes to the three-dimensionality of the resulting DNA-conjugated library members, a property increasingly correlated with clinical success [2][7].

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